what is Ethyl alcohol-d6
what is Ethyl alcohol-d6
An In-depth Technical Guide to Ethyl Alcohol-d6
Ethyl alcohol-d6 (Ethanol-d6), a deuterated isotopologue of ethanol, serves as a crucial tool in various scientific and research domains, particularly in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and the synthesis of deuterated compounds.[1][2] Its unique properties, arising from the substitution of hydrogen atoms with deuterium, make it an invaluable asset for researchers, scientists, and drug development professionals.[3] This guide provides a comprehensive overview of Ethyl alcohol-d6, including its properties, synthesis, applications, and detailed experimental protocols.
Core Properties
Ethanol-d6, with the chemical formula C2D6O, is a colorless, volatile liquid that is miscible with water and common organic solvents.[1][3] The primary distinction from its non-deuterated counterpart lies in the replacement of all six hydrogen atoms with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution results in a higher molecular weight and density compared to ethanol.[4] While its chemical reactivity is largely similar to ethanol, the presence of deuterium can lead to significant kinetic isotope effects, influencing reaction rates and metabolic pathways.[2][3]
Data Presentation: Physicochemical Properties of Ethyl alcohol-d6
| Property | Value | References |
| Chemical Formula | C2D6O | [1][4] |
| Molecular Weight | 52.11 g/mol | [5] |
| CAS Number | 1516-08-1 | [4][6] |
| Density | 0.892 g/mL at 25 °C | [4] |
| Boiling Point | 78 °C | [4][6] |
| Melting Point | -130 °C | [6] |
| Refractive Index | n20/D 1.358 | [6] |
| Isotopic Purity | Typically ≥99.5 atom % D | [6] |
| Appearance | Clear, colorless liquid | [3][6] |
| Solubility | Soluble in water | [3][6] |
Synthesis and Manufacturing
High-purity Ethyl alcohol-d6 is essential for its primary applications. Several methods are employed for its synthesis, ranging from laboratory-scale preparations to industrial production.
Experimental Protocols: Synthesis of Ethyl alcohol-d6
One common industrial method involves a multi-step process starting from calcium carbide and heavy water (D2O).[7]
Protocol 1: Industrial Synthesis from Calcium Carbide [7]
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Generation of Deuterated Acetylene: Calcium carbide (CaC2) is reacted with heavy water (D2O) in a generator to produce deuterated acetylene (C2D2). The reaction is typically carried out at 0-100°C while maintaining a pressure of 0-0.5 MPa.
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Formation of Deuterated Acetaldehyde: The purified deuterated acetylene gas is then introduced into an acidic solution containing D2O in a synthesis kettle to produce deuterated acetaldehyde (CD3CDO).
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Reduction to Ethyl alcohol-d6: Finally, the deuterated acetaldehyde is reduced with deuterium gas (D2) in the presence of a catalyst (e.g., Cu, Pt, Pd) to yield Ethyl alcohol-d6. The molar ratio of deuterated aldehyde to deuterium gas is typically between 1:1 and 1:50. The resulting product is then purified, often through distillation, to achieve high isotopic purity.[2][7]
A laboratory-scale method involves the catalytic deuteration of alcohols using D2O as the deuterium source.[8]
Protocol 2: Catalytic H/D Exchange [8]
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Reaction Setup: A primary or secondary alcohol is mixed with a ruthenium pincer catalyst and D2O in a suitable reaction vessel.
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Heating: The mixture is heated to facilitate the hydrogen/deuterium exchange at the α and β carbon positions of the alcohol.
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Purification: Upon completion, the reaction mixture is neutralized, and the deuterated alcohol is extracted using an organic solvent. For smaller alcohols like ethanol that form azeotropes with water, established drying and separation methods are employed for purification.
Key Applications in Research and Development
The unique properties of Ethyl alcohol-d6 make it a versatile tool in various scientific disciplines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most prominent application of Ethyl alcohol-d6 is as a solvent in ¹H NMR spectroscopy.[1][9] By replacing protic hydrogens with deuterium, the solvent's own signals are rendered silent in the ¹H NMR spectrum, thus preventing interference with the signals of the analyte.[9] The residual proton signals of the solvent can serve as an internal reference for chemical shifts.[9]
Experimental Protocol: NMR Sample Preparation [9]
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Analyte Preparation: Accurately weigh the desired amount of the solid analyte into a clean, dry vial. For liquid samples, directly add the desired volume.
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Dissolution: Add the appropriate volume of Ethyl alcohol-d6 (typically 0.5-0.7 mL for a standard 5 mm NMR tube).
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Homogenization: Vortex or mix the sample until the analyte is completely dissolved. Gentle heating can be applied if necessary, keeping in mind the volatility of ethanol.
-
Transfer: Carefully transfer the solution into an NMR tube.
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Analysis: Place the NMR tube in the spectrometer for analysis. The deuterium signal is utilized by the spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution spectra.[9]
Metabolic Studies and Isotopic Labeling
Ethyl alcohol-d6 is employed as a tracer in metabolic studies to investigate the metabolic fate of ethanol and other compounds.[2] The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can alter metabolic rates, providing insights into reaction mechanisms.[2][3] It also serves as a building block for synthesizing more complex deuterated molecules for use as internal standards in quantitative analysis or as novel drug candidates with potentially altered pharmacokinetic profiles.[2][3]
Synthesis of Deuterated Compounds
Ethyl alcohol-d6 is a precursor for the synthesis of other deuterated chemicals. For instance, it is used to prepare deuterated ethylene (C2D4), an important intermediate in the production of specialty plastics and other materials.[7]
Protocol: Synthesis of Deuterated Ethylene [7]
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Vaporization: Ethyl alcohol-d6 is vaporized at a controlled temperature (50-130°C).
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Dehydration: The vaporized deuterated ethanol is passed through a fixed-bed reactor containing a catalyst (e.g., modified Al2O3/SiO2 composite) at a high temperature (200-650°C) to undergo a dehydration reaction, forming deuterated ethylene.
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Purification: The resulting deuterated ethylene gas is then purified by condensation and drying to remove any water by-product.
Visualizing Workflows and Structures
Diagrams created using Graphviz (DOT language) help to visualize the molecular structure and synthesis workflows.
Caption: Molecular structure of Ethyl alcohol-d6 (C2D6O).
Caption: Industrial synthesis workflow for Ethyl alcohol-d6.[7]
Caption: Experimental workflow for NMR sample preparation.[9]
References
- 1. CAS 1516-08-1: Ethanol-d6 | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Deuterated ethanol - Wikipedia [en.wikipedia.org]
- 5. Ethanol-d6 | CymitQuimica [cymitquimica.com]
- 6. ETHANOL-D6 | 1516-08-1 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
